2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol
Description
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol is an organic compound with the molecular formula C14H13ClO2. It is a biphenyl derivative, characterized by the presence of two chlorine atoms and an ethoxy group attached to the phenyl rings. This compound is used in various chemical and industrial applications due to its unique structural properties.
Properties
IUPAC Name |
2-chloro-4-(2-chloro-4-ethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2/c1-2-18-10-4-5-11(12(15)8-10)9-3-6-14(17)13(16)7-9/h3-8,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWHXUPCWARRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686140 | |
| Record name | 2',3-Dichloro-4'-ethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-78-4 | |
| Record name | 2',3-Dichloro-4'-ethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chlorophenol with 2-chloro-4-ethoxyphenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: It can undergo further nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical conditions for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic aromatic substitution reactions, where it forms a Meisenheimer complex as an intermediate. This complex then undergoes elimination to yield the substituted product. The pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular membranes and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: A simpler chlorinated phenol with similar reactivity.
4-Chlorophenol: Another chlorinated phenol with different substitution patterns.
2,4-Dichlorophenol: Contains two chlorine atoms on the phenol ring, similar to the target compound.
Uniqueness
2-Chloro-4-(2-chloro-4-ethoxyphenyl)phenol is unique due to the presence of both chlorine and ethoxy groups on the biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
